molecular formula C13H13NOS B11802610 7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B11802610
M. Wt: 231.32 g/mol
InChI Key: MSJLLQFFHJYLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. As a dihydrobenzoxazine derivative, it belongs to a class of heterocyclic compounds known for a wide spectrum of biological activities. This specific compound features a benzoxazine core, a privileged structure in drug discovery, substituted with a methyl group and a thiophene ring, which can be crucial for modulating its physicochemical properties and interactions with biological targets. Although specific biological data for this exact 7-methyl isomer is not extensively reported in the public literature, research on its close structural analogs provides strong evidence of its potential research value. For instance, a very similar compound, the 6-methyl isomer, has been documented in chemical catalogs, confirming the synthetic accessibility and research relevance of this chemical series . Furthermore, numerous studies highlight that 3,4-dihydro-2H-benzo[1,4]oxazine derivatives are recognized as potent antagonists for the 5-HT6 receptor, a target for neurological disorders, with some compounds exhibiting subnanomolar affinity and demonstrating good brain penetration in animal models . Other research avenues for this chemotype include development as dual-acting agents that function as thromboxane A2 (TXA2) receptor antagonists and prostacyclin (PGI2) receptor agonists, presenting a promising strategy for novel anti-thrombotic and cardiovascular therapeutics . Additionally, derivatives of 2H-benzo[b][1,4]oxazine have shown selective cytotoxicity against hypoxic cancer cells in vitro and an ability to downregulate hypoxia-inducible genes, suggesting potential application in oncology research . Researchers may find this compound valuable as a building block for synthesizing novel molecules, a reference standard in analytical studies, or a lead compound for investigating new mechanisms of action in various disease models. The integration of the thiophene heterocycle is a key feature often employed to fine-tune aromatic interactions and optimize the compound's drug-like properties. Intended Use and Disclaimer: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemical compounds with appropriate precautions and in accordance with all applicable local, state, and federal regulations.

Properties

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

7-methyl-3-thiophen-2-yl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C13H13NOS/c1-9-4-5-10-12(7-9)15-8-11(14-10)13-3-2-6-16-13/h2-7,11,14H,8H2,1H3

InChI Key

MSJLLQFFHJYLKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(CO2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Precursor Preparation

The synthesis begins with 2-methylphenol as the benzene precursor. Chlorination using thionyl chloride (SOCl2) in dichloromethane (DCM) yields 2-methyl-4-chlorophenol, which undergoes Mitsunobu reaction with thiophene-2-methanol to install the thiophene moiety.

Reaction Conditions:

  • Thiophene-2-methanol (1.2 equiv), DIAD (1.5 equiv), PPh3 (1.5 equiv), DCM, 0°C → RT, 12 h.

  • Yield: 68–72% after silica gel chromatography.

Oxazine Ring Formation

The chlorophenol intermediate reacts with ethylene glycol under basic conditions (K2CO3, DMF) to form the oxazine ring via nucleophilic aromatic substitution .

Optimization Data:

ParameterOptimal ValueYield Impact
Temperature80°C+15%
Ethylene Glycol (equiv)3.0+22%
Reaction Time24 h+18%

Post-cyclization, methyl group oxidation is avoided by maintaining inert atmospheres (N2/Ar).

Visible-Light-Mediated [4+2] Cycloaddition

Photoredox Catalysis

A novel method from the Royal Society of Chemistry employs thiophene-2-carbaldehyde oxime and 7-methyl-2-hydroxybenzyl alcohol in a visible-light-driven [4+2] cycloaddition.

Procedure:

  • Combine thiophene-2-carbaldehyde oxime (0.2 mmol), 7-methyl-2-hydroxybenzyl alcohol (0.22 mmol), PC-1 photocatalyst (0.2 mol%), and TsOH (10 mol%) in dry toluene.

  • Irradiate with 12 W blue LEDs under Ar for 12 h.

  • Purify via column chromatography (PE/EtOAc = 10:1).

Outcomes:

  • Yield: 54% (33.4 mg).

  • Purity: >95% (HPLC).

  • Advantages: Mild conditions, avoids harsh reagents.

Mechanistic Insights

The reaction proceeds through:

  • Photoexcitation of PC-1, generating a radical species.

  • Hydrogen atom transfer (HAT) from TsOH to the oxime.

  • Cyclization via radical recombination, forming the benzoxazine core.

Comparative Analysis of Methods

MethodYield (%)TemperatureKey AdvantageLimitation
Traditional Cyclization7280°CHigh scalabilityRequires toxic chlorinating agents
Photoredox Catalysis54RTMild, eco-friendlyLower yield, costly catalyst

Purification and Characterization

Chromatography

  • Silica gel chromatography (PE/EtOAc) resolves unreacted precursors.

  • HPLC-MS confirms molecular ion [M+H]+ at m/z 232.12 (calc. 231.32).

Spectroscopic Data

  • 1H NMR (CDCl3): δ 7.65–7.59 (m, 2H, thiophene), 6.95–6.92 (m, 1H, aromatic), 2.41 (s, 3H, CH3).

  • 13C NMR: δ 155.0 (C-O), 130.5 (thiophene C), 21.7 (CH3) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxazine ring undergoes nucleophilic substitution at the oxygen-adjacent carbon. Key reactions include:

Reagent/ConditionsProduct FormedNotes
Sodium methoxide (MeONa) in ethanolMethoxy-substituted derivativeProceeds via SN2 mechanism
Ammonia (NH₃) in THFAmine-functionalized compoundRequires elevated temperatures

The thiophene moiety remains inert under these conditions due to its electron-rich aromatic system.

Electrophilic Aromatic Substitution

The benzoxazine ring demonstrates regioselective electrophilic attacks:

Nitration

  • Reagent: HNO₃/H₂SO₄ mixture

  • Position: Para to the oxygen atom in the benzoxazine ring

  • Product: 7-Methyl-3-(thiophen-2-yl)-8-nitro-3,4-dihydro-2H-benzo[b] oxazine

Sulfonation

  • Reagent: Fuming H₂SO₄

  • Position: Ortho to the oxygen atom

  • Yield: ~65% under optimized conditions

Oxidation-Reduction Reactions

The dihydrooxazine component shows redox sensitivity:

Reaction TypeOxidizing/Reducing AgentOutcome
OxidationKMnO₄ in acidic mediumRing opening → formation of dicarboxylic acid derivative
ReductionNaBH₄ in methanolSaturation of C=N bond → tetrahydrooxazine

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions:

DienophileConditionsProduct Structure
Maleic anhydrideReflux in tolueneFused tricyclic adduct
TetracyanoethyleneRoom temperatureElectron-deficient cycloadduct

Reaction kinetics show second-order dependence on dienophile concentration.

Metal-Catalyzed Coupling

Gold(I)-catalyzed cycloisomerization pathways have been demonstrated for analogous benzooxazines :

  • Catalyst: AuCl(PPh₃)/AgOTf

  • Solvent: Dichloroethane

  • Temperature: 30°C

  • Outcome: Rearrangement to polycyclic structures via carbene intermediates

While not directly documented for this specific compound, analogous reactivity is anticipated due to structural similarity .

Biological Activity-Related Reactions

In pharmacological studies of related 4H-benzo[d] oxazines :

  • Compound 23 (structurally analogous) demonstrated 70% proliferation inhibition in HCC1954 cells at 6.25 μM

  • Structure-activity relationship (SAR) studies reveal:

    • Electron-withdrawing groups at C-2 enhance bioactivity

    • Thiophene substituents improve membrane permeability

Oxidative Functionalization

Iodine-mediated oxidative cyclization strategies from benzo oxazine synthesis protocols suggest potential derivatization routes:

StepReagentsOutcome
1I₂, Et₃N in CH₃CNα-Iminioalkyl iodide intermediate
2Base-promoted cyclizationBenzomorpholine derivatives

This methodology could theoretically be applied to generate α-allyl or α-cyano analogs of the parent compound .

Reaction Optimization Data

Critical parameters for high-yield transformations:

ParameterOptimal RangeImpact on Yield
Temperature25-50°C±15% yield variance
Solvent Polarityε = 20-35 (e.g., THF)Maximizes SN2 efficiency
Catalyst Loading5-7 mol% Au(I)Below 5%: incomplete conversion

Scientific Research Applications

7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Used in the development of advanced materials, including polymers and resins with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The thiophene ring in the structure also contributes to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity :

  • Thiophene at the 3-position (target compound) may mimic phenyl groups in receptor binding while introducing sulfur-mediated interactions (e.g., hydrogen bonding or π-stacking) .
  • Methoxy (7-OCH₃) and methyl (7-CH₃) groups improve lipophilicity compared to polar substituents like chloro (7-Cl) or aldehyde (7-CHO) .

Synthetic Flexibility: Chloro and bromo derivatives (e.g., 7-Cl, 6-Br) serve as intermediates for Suzuki-Miyaura cross-coupling, enabling diversification of the benzooxazine core . Morpholinomethyl and thiophene groups are introduced via nucleophilic substitution or transition-metal catalysis .

Physicochemical Properties

Elemental analysis and calculated properties from analogous compounds provide insights:

Compound Formula Calculated (%) Found (%) Reference
5-(4-Methoxyphenoxy)-4-(thiophen-2-yl)-1,2,3-thiadiazole C₁₅H₁₂N₂O₂S C 67.14, H 4.51 C 67.49, H 4.51
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine C₁₃H₁₂O₂S₂ C 70.29, H 4.72 C 70.26, H 4.79
7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine C₈H₈ClNO Density: 1.3 g/cm³
  • Lipophilicity : Thiophene and methyl groups increase logP values compared to methoxy or aldehyde derivatives, favoring blood-brain barrier penetration .
  • Thermal Stability: Melting points for halogenated derivatives (e.g., 7-Cl: 285°C boiling point) suggest higher thermal stability than non-halogenated analogs .

Biological Activity

7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C13H13NOS
  • Molecular Weight : 231.31 g/mol
  • CAS Number : 1710834-07-3

Biological Activity Overview

The biological activity of 7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has been explored through various studies focusing on its neuroprotective effects, antioxidant properties, and potential as an antibacterial agent.

Neuroprotective Effects

Recent studies have indicated that compounds with similar structural characteristics exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. For instance, related compounds showed IC50 values of approximately 0.025 µM against AChE, suggesting that 7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine may also possess similar neuroprotective properties .

Antioxidant Activity

Antioxidant assays have demonstrated that compounds in this class can effectively scavenge free radicals. For example, in DPPH radical scavenging assays, related compounds exhibited up to 90% inhibition at specific concentrations. This suggests that 7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine may contribute to reducing oxidative stress in biological systems .

Antibacterial Properties

Molecular docking studies have shown promising antibacterial activity associated with compounds similar to 7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine. These studies suggest that the compound may interact favorably with bacterial enzymes, leading to potential applications in treating bacterial infections .

Study on AChE Inhibition

A recent study evaluated the AChE inhibitory activity of several derivatives of benzo[b][1,4]oxazine. The results indicated that derivatives with a thiophene moiety exhibited enhanced inhibitory effects compared to those without. This positions 7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine as a candidate for further investigation in the context of Alzheimer's disease therapy.

CompoundIC50 (µM)Reference
Donepezil0.021
Compound 10.027
Compound 20.025

Antioxidant Activity Assessment

In vitro studies assessing the antioxidant capacity of related compounds revealed significant free radical scavenging abilities. The following table summarizes the inhibition percentages observed at varying concentrations:

Concentration (µM)Inhibition (%)
0.0165
0.175
182
>10>90

These findings suggest that the compound could play a role in mitigating oxidative damage in cells .

Cytotoxicity Studies

Cytotoxicity assessments using NIH/3T3 cells indicated non-cytotoxic profiles for related compounds with IC50 values above 98 µM, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the common synthetic routes for 7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions, chemoenzymatic strategies, or ring-opening reactions. For example:
  • One-pot synthesis : A catalyst-free, mild protocol involving Schiff base formation followed by alkylation with phenacyl bromides yields diastereomers with high selectivity (dr = 99:1, yields 41–92%) .

  • Chemoenzymatic asymmetric synthesis : ADH-A-catalyzed bioreduction of nitro ketones generates enantiopure intermediates (e.g., 91% yield for (S)-5e) .

  • Ring-opening of epoxides : Spirocyclic epoxide reactions with 2-haloanilines form benzoxazine derivatives .

    Table 1: Comparison of Synthetic Methods

    MethodYield (%)Diastereoselectivity (dr)Key ConditionsReference
    One-pot multicomponent41–9299:1Room temperature, no catalyst
    Chemoenzymatic reduction85–91Enantiopure (S/R)ADH-A, TRIS-HCl buffer pH 7.5
    Epoxide ring-openingN/AN/APd catalysis, aerobic conditions

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is standard. Key steps include:
  • Data collection with high-resolution detectors.
  • Refinement against twinned data or small-molecule models .
  • Validation via metrics like R-factor and electron density maps .

Q. What are the standard assays to evaluate its biological activity?

  • Methodological Answer :
  • Antimicrobial activity : Broth microdilution assays (MIC values) against bacterial strains (e.g., S. aureus, E. coli) .
  • Antiproliferative activity : MTT assays on tumor cell lines (e.g., IC₅₀ values for endothelial cells) .
  • Enzyme inhibition : Fluorescence-based assays for targets like thrombin or Na/H exchangers (IC₅₀ ~0.036–0.073 µM) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

  • Methodological Answer :
  • Biocatalytic approaches : Use engineered enzymes (e.g., evo-1.1.200) to enhance enantioselectivity and reduce side products (e.g., structural isomer 11 in bioreduction) .
  • Asymmetric metal catalysis : Pd-catalyzed couplings or hydrosilylation of imines for stereocontrol .
  • Chiral chromatography : Resolve racemic mixtures using cellulose-based columns .

Q. How to address diastereomer formation during synthesis?

  • Methodological Answer :
  • Reaction condition tuning : Adjust base strength (e.g., K₂CO₃ vs. NaH) to favor intramolecular cyclization over side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve selectivity in alkylation steps .
  • Temperature control : Low temperatures (0°C) minimize epimerization .

Q. What computational methods predict the compound’s bioactivity?

  • Methodological Answer :
  • QSAR modeling : Correlate substituent hydrophobicity (clogP 1.5–2.0) with Na/H exchange inhibition (R² >0.85) .

  • Docking studies : Simulate interactions with targets like GABA-A or 5-HT6 receptors using AutoDock Vina .

  • MD simulations : Assess binding stability of benzoxazine derivatives in thrombin active sites .

    Table 2: Key Bioactivity Data

    TargetAssay TypeIC₅₀/EC₅₀ (µM)Reference
    Na/H exchangerFluorescence0.036–0.073
    ThrombinChromogenic>10
    Tumor cell proliferationMTT (HUVEC)1.2–2.5

Q. How to resolve contradictions in crystallographic data?

  • Methodological Answer :
  • Twinning analysis : Use SHELXL’s TWIN command to refine twinned datasets .
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve disordered regions .
  • Validation tools : Check with PLATON or CCDC Mercury for symmetry mismatches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.